
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine” is an organic molecule with the molecular formula C16H16ClNO4S . Its average mass is 353.820 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom) attached to a phenyl ring through a sulfonyl group . The phenyl ring is further substituted with a chlorophenoxy group .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of compounds, including those related to 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, can be evaluated using assays such as ABTS and DPPH. These assays measure the ability of antioxidants to scavenge free radicals, indicating their potential to protect against oxidative stress. The ABTS assay, for instance, has been used to elucidate reaction pathways, showing that some antioxidants can form coupling adducts with radicals, while others may undergo oxidation without coupling. This indicates the specific reactions that contribute to the total antioxidant capacity, highlighting the importance of understanding these mechanisms in the development of antioxidant agents (Ilyasov et al., 2020; Munteanu & Apetrei, 2021).
Organic Pollutants Treatment
The enzymatic approach for the remediation of organic pollutants, such as those structurally related or analogous to this compound, has gained interest. Enzymes like laccases and peroxidases, in the presence of redox mediators, can efficiently degrade various recalcitrant compounds found in industrial wastewater. This highlights the potential of using enzymatic treatments for the degradation of complex organic pollutants, offering a more sustainable and effective method for environmental remediation (Husain & Husain, 2007).
Sorption to Soil and Environmental Fate
The study of sorption mechanisms of compounds, including phenoxy herbicides and related chemicals, to soil, organic matter, and minerals provides insights into their environmental fate. Understanding how these compounds interact with various components of the soil can inform strategies for mitigating their persistence and mobility in the environment. This knowledge is crucial for assessing the environmental impact of agricultural chemicals and developing more environmentally friendly alternatives (Werner et al., 2012).
Electrochemical Applications
The electrochemical behavior of cations, such as those found in ionic liquids or as part of the structure of compounds like this compound, is essential for their application in various technologies, including batteries and electrochemical sensors. Understanding the reduction mechanisms and stabilities of these cations can help in designing more efficient and stable electrochemical systems (Lane, 2012).
Pharmacological Interest
Compounds containing the morpholine moiety, like this compound, have shown a broad spectrum of pharmacological activities. These activities include antioxidant, anti-inflammatory, and potential antitumor effects. The versatility of the morpholine ring as a scaffold in drug design underscores its significance in medicinal chemistry and pharmacology, paving the way for the development of new therapeutic agents with diverse activities (Asif & Imran, 2019).
properties
IUPAC Name |
4-[4-(2-chlorophenoxy)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-15-3-1-2-4-16(15)22-13-5-7-14(8-6-13)23(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHHLKDOJOELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

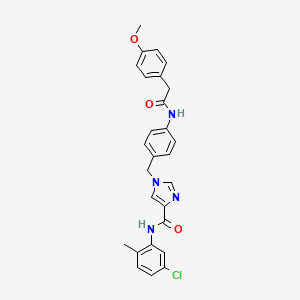
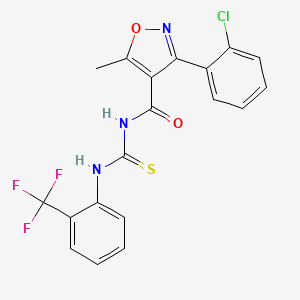
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)
![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2605596.png)


![8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2605599.png)
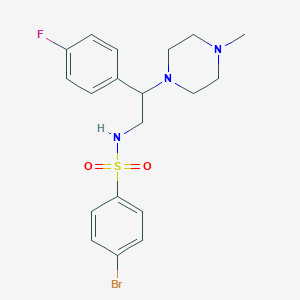
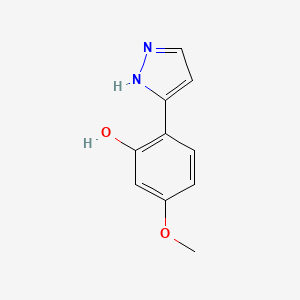
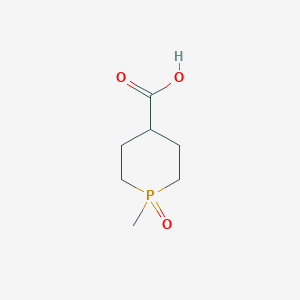
![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)